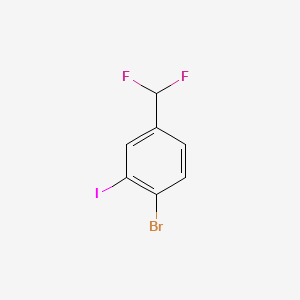

1-Bromo-4-(difluoromethyl)-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

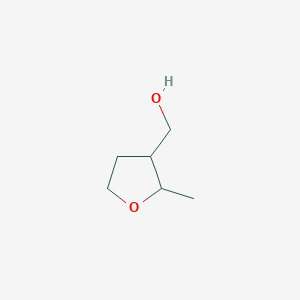

1-Bromo-4-(difluoromethyl)-2-iodobenzene is a chemical compound with the formula C₇H₄BrF₂I . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoromethyl, and iodo groups . The average mass of the molecule is 207.015 Da .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.604 g/mL at 25 °C and a refractive index (n20/D) of 1.514 .Scientific Research Applications

Synthesis of Complex Organic Molecules

Bromo-iodobenzene derivatives are pivotal in the synthesis of complex organic molecules. They serve as precursors or intermediates in constructing benzofurans, a class of compounds with significant pharmaceutical relevance. A study by Biao Lu et al. demonstrates the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to yield 2,3-disubstituted benzofurans, highlighting the compound's role in facilitating diverse chemical transformations (Lu et al., 2007).

Halogenation and Cross-Coupling Reactions

The structural components of 1-Bromo-4-(difluoromethyl)-2-iodobenzene, specifically the bromo and iodo groups, are instrumental in halogenation and cross-coupling reactions. These reactions are crucial for the creation of novel materials and for modifications of organic molecules to enhance their properties or biological activity. Diemer, Leroux, and Colobert detail efficient methods for accessing synthetically valuable 1,2-dibromobenzenes, which are analogous in their capacity to act as intermediates in various organic syntheses (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

1-Bromo-4-(difluoromethyl)-2-iodobenzene is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWVZHWJWGKEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)

![4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2707295.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2707300.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)